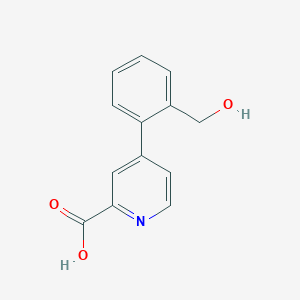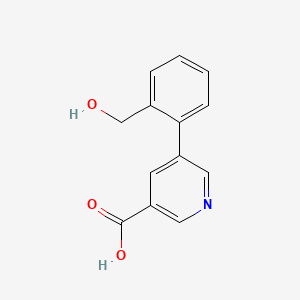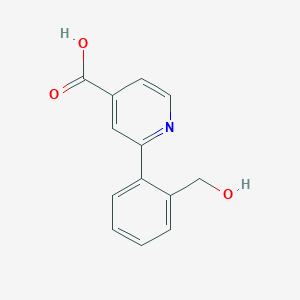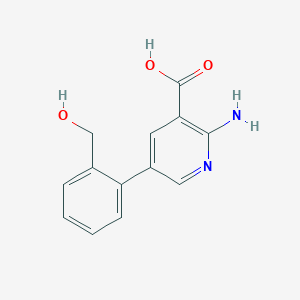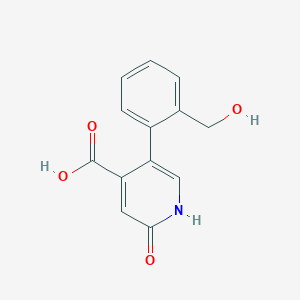
6-(2-Hydroxymethylphenyl)picolinic acid, 95%
Übersicht
Beschreibung
6-(2-Hydroxymethylphenyl)picolinic acid, 95% (6-HMPA) is an organic compound that is a derivative of the naturally occurring amino acid pyridoxine. It is a white, crystalline solid with a melting point of 81-83 °C and an empirical formula of C8H9NO3. 6-HMPA is a versatile compound that is used in a variety of biological and biochemical applications, such as in the study of enzyme kinetics, metabolic pathways, and cell signaling. It is also used as a starting material for the synthesis of pharmaceuticals and other organic compounds.
Wirkmechanismus
6-(2-Hydroxymethylphenyl)picolinic acid, 95% is believed to act as a competitive inhibitor of enzymes, binding to the active site of the enzyme and preventing the substrate from binding. It has also been suggested that 6-(2-Hydroxymethylphenyl)picolinic acid, 95% may act as a substrate for certain enzymes, although this has not been conclusively demonstrated.
Biochemical and Physiological Effects
6-(2-Hydroxymethylphenyl)picolinic acid, 95% has been shown to inhibit the activity of several enzymes, including cytochrome P450, phosphatases, and kinases. It has also been shown to modulate the activity of certain hormones, such as epinephrine and norepinephrine. In addition, 6-(2-Hydroxymethylphenyl)picolinic acid, 95% has been shown to affect the expression of certain genes, as well as the activity of certain transcription factors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-(2-Hydroxymethylphenyl)picolinic acid, 95% in laboratory experiments is its high solubility in aqueous solutions, which makes it easy to work with. Additionally, 6-(2-Hydroxymethylphenyl)picolinic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. Its relatively low cost and availability also make it a popular choice for laboratory experiments. However, 6-(2-Hydroxymethylphenyl)picolinic acid, 95% can be toxic in high concentrations and should be handled with care.
Zukünftige Richtungen
The potential applications of 6-(2-Hydroxymethylphenyl)picolinic acid, 95% are vast and varied. It has been suggested that 6-(2-Hydroxymethylphenyl)picolinic acid, 95% may be useful in the development of new drugs, as well as for the study of metabolic pathways and cell signaling. Additionally, 6-(2-Hydroxymethylphenyl)picolinic acid, 95% may be useful in the study of the effects of environmental stressors on cells and the development of new diagnostic tools. Finally, 6-(2-Hydroxymethylphenyl)picolinic acid, 95% may be used to study the effects of various hormones on gene expression and to investigate the effects of drugs on metabolic pathways.
Synthesemethoden
6-(2-Hydroxymethylphenyl)picolinic acid, 95% can be synthesized by several methods, including the reaction of pyridoxine with hydroxylamine hydrochloride, followed by acidification and oxidation. The reaction of pyridoxine with hydroxylamine hydrochloride, followed by acidification and oxidation, is the most common and reliable method for the synthesis of 6-(2-Hydroxymethylphenyl)picolinic acid, 95%. The reaction is carried out in an aqueous solution at a pH of 6-7, and the product is isolated by crystallization.
Wissenschaftliche Forschungsanwendungen
6-(2-Hydroxymethylphenyl)picolinic acid, 95% is widely used in scientific research, particularly in the study of enzyme kinetics and metabolic pathways. It has been used to study the activity of several enzymes, including cytochrome P450, phosphatases, and kinases. It has also been used to investigate the effects of various drugs on metabolic pathways. In addition, 6-(2-Hydroxymethylphenyl)picolinic acid, 95% has been used to study the effects of environmental stressors on cells and to investigate the effects of various hormones on cell signaling.
Eigenschaften
IUPAC Name |
6-[2-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-4-1-2-5-10(9)11-6-3-7-12(14-11)13(16)17/h1-7,15H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAKHNHIMVFAMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=NC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601206906 | |
| Record name | 2-Pyridinecarboxylic acid, 6-[2-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601206906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Hydroxymethylphenyl)picolinic acid | |
CAS RN |
1261953-96-1 | |
| Record name | 2-Pyridinecarboxylic acid, 6-[2-(hydroxymethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261953-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 6-[2-(hydroxymethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601206906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










